Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate
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Overview
Description
Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate is a complex organic compound that features a benzyl carbamate moiety linked to a cyclohexyl ring substituted with a benzoyl and bromoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl-4-bromoaniline intermediate, which can be achieved through the bromination of benzoylaniline. This intermediate is then reacted with cyclohexyl isocyanate to form the desired carbamate compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced carbamates, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and bromoanilino groups can participate in binding interactions with active sites, while the carbamate moiety may form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the benzoyl and bromoanilino substitutions.
Cyclohexyl carbamate: Lacks the benzyl and substituted aniline groups.
Benzoyl aniline: Contains the benzoyl and aniline moieties but lacks the carbamate and cyclohexyl groups.
Uniqueness
Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzoyl and bromoanilino groups allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
benzyl N-[2-[(2-benzoyl-4-bromophenyl)carbamoyl]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O4/c29-21-15-16-25(23(17-21)26(32)20-11-5-2-6-12-20)30-27(33)22-13-7-8-14-24(22)31-28(34)35-18-19-9-3-1-4-10-19/h1-6,9-12,15-17,22,24H,7-8,13-14,18H2,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRDWUMPACXDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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